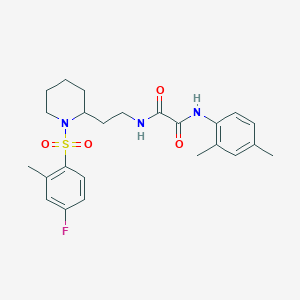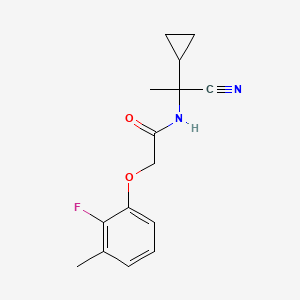
N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CCPA belongs to the family of adenosine receptor agonists and acts as a selective A1 adenosine receptor agonist.
Mécanisme D'action
N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide acts as a selective A1 adenosine receptor agonist, which means that it binds to and activates A1 adenosine receptors. Activation of A1 adenosine receptors leads to the inhibition of adenylate cyclase, which results in a decrease in intracellular cAMP levels. This, in turn, leads to the inhibition of neurotransmitter release, resulting in various physiological effects.
Effets Biochimiques Et Physiologiques
N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, improve cardiac function, and have neuroprotective effects. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide has been shown to regulate sleep, anxiety, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide in lab experiments is its high purity, which ensures consistent results. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide is a selective A1 adenosine receptor agonist, which means that it can be used to study the role of A1 adenosine receptors in various physiological and pathological processes. However, N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide has some limitations, including its relatively short half-life and the fact that it cannot be used in vivo due to its poor bioavailability.
Orientations Futures
There are several future directions for the use of N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide in scientific research. One potential direction is the use of N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide in the treatment of cardiovascular diseases, such as heart failure and hypertension. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide could be used to study the role of adenosine receptors in regulating immune function and inflammation.
Méthodes De Synthèse
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide involves the reaction of 2-(2-fluoro-3-methylphenoxy) acetic acid with 1-cyano-1-cyclopropane carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction yields N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide as a white solid with a purity of over 95%.
Applications De Recherche Scientifique
N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide has been widely used in scientific research as a tool to study the role of adenosine receptors in various physiological and pathological processes. N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide has been shown to have neuroprotective effects in ischemic stroke, reduce inflammation in the lungs, and improve cardiac function in heart failure. N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide has also been used to study the role of adenosine receptors in regulating sleep, anxiety, and depression.
Propriétés
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c1-10-4-3-5-12(14(10)16)20-8-13(19)18-15(2,9-17)11-6-7-11/h3-5,11H,6-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDDWRSZRLGMHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC(C)(C#N)C2CC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

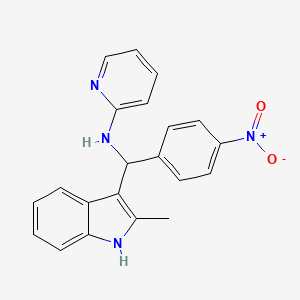
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2543790.png)
![2-Methylpyrido[2,3-d]pyrimidine-4-thiol](/img/structure/B2543791.png)
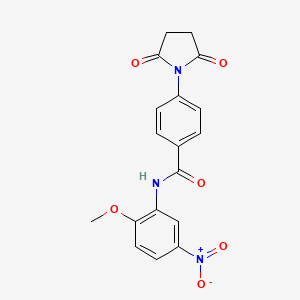
![N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-(2-furylmethyl)amine](/img/structure/B2543794.png)
![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2543796.png)
![6-Isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2543798.png)
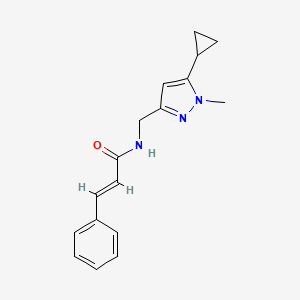
![2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride](/img/structure/B2543800.png)
![N-(2-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2543803.png)
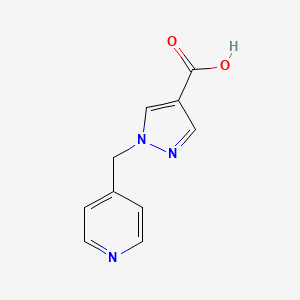

![4-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2543810.png)
